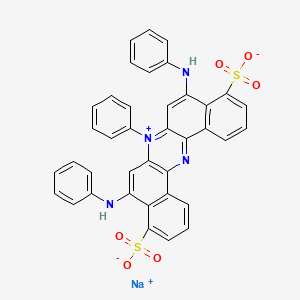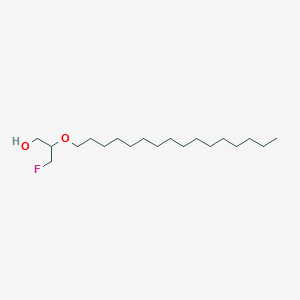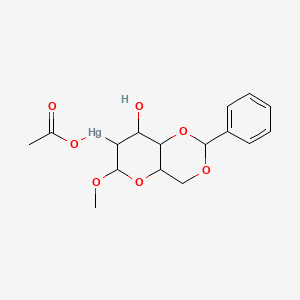
N-propylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylmethanimine: is an organic compound classified as an imine It features a nitrogen atom double-bonded to a carbon atom, which is also bonded to a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-propylmethanimine can be synthesized through the reaction of propylamine with formaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the imine bond. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{N=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-propylmethanimine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines.
Aplicaciones Científicas De Investigación
Chemistry: N-propylmethanimine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of imine chemistry and its reactivity.
Biology: In biological research, this compound is used to study enzyme mechanisms that involve imine intermediates. It is also used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
N-propylmethanimine exerts its effects through the formation of imine bonds with various substrates. The nitrogen atom in the imine group acts as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
- N-methylmethanimine
- N-ethylmethanimine
- N-isopropylmethanimine
Comparison: N-propylmethanimine is unique due to its specific alkyl group, which influences its reactivity and physical properties. Compared to N-methylmethanimine and N-ethylmethanimine, this compound has a longer carbon chain, affecting its solubility and boiling point. N-isopropylmethanimine, on the other hand, has a branched structure, leading to different steric effects and reactivity.
Propiedades
Número CAS |
71274-92-5 |
|---|---|
Fórmula molecular |
C4H9N |
Peso molecular |
71.12 g/mol |
Nombre IUPAC |
N-propylmethanimine |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h2-4H2,1H3 |
Clave InChI |
IGPVHWXJXDFSIH-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)








![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)
